Neostigmine iodide

Description

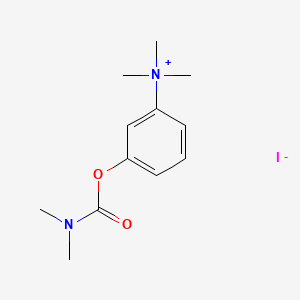

Structure

3D Structure of Parent

Properties

CAS No. |

1212-37-9 |

|---|---|

Molecular Formula |

C12H19IN2O2 |

Molecular Weight |

350.20 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium iodide |

InChI |

InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |

InChI Key |

IRBBYXNXNPIQLI-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB-24; SB24; SB 24; TL-1321; TL 1321; TL1321; Neostigmine Iodide |

Origin of Product |

United States |

Foundational & Exploratory

Neostigmine Iodide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine (B1678181), a parasympathomimetic and reversible cholinesterase inhibitor, has been a cornerstone in the treatment of myasthenia gravis and in anesthesia for the reversal of neuromuscular blockade. This technical guide provides an in-depth exploration of the discovery and synthetic pathways of neostigmine iodide. It details the historical context of its development as a synthetic analog of physostigmine (B191203) and presents a comprehensive overview of its chemical synthesis. The guide includes detailed experimental protocols, quantitative data on reaction yields, and physicochemical properties. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Development

Neostigmine was first synthesized by Aeschlimann and Reinert in 1931.[1] Its development was a result of efforts to create a more stable and reliable synthetic analog of the naturally occurring alkaloid physostigmine. Physostigmine, while an effective cholinesterase inhibitor, has limitations due to its instability and undesirable side effects. The term "neostigmine" is derived from the Greek neos (new) and "-stigmine," referencing its conceptual origin from physostigmine.[1] Aeschlimann secured a patent for neostigmine in 1933.[1]

The key innovation in the structure of neostigmine was the incorporation of a quaternary ammonium (B1175870) group, which makes it more polar than physostigmine.[1] This increased polarity prevents it from crossing the blood-brain barrier, thereby reducing central nervous system side effects.[1]

Physicochemical Properties of Neostigmine and its Salts

Neostigmine is a quaternary ammonium ion. Its salts, such as this compound, are the forms used in research and pharmaceutical applications. The physicochemical properties of neostigmine and its iodide salt are summarized in the table below.

| Property | Neostigmine (Cation) | This compound |

| IUPAC Name | 3-{[(Dimethylamino)carbonyl]oxy}-N,N,N-trimethylbenzenaminium | [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-ammonium;iodide |

| Molecular Formula | C12H19N2O2+ | C12H19IN2O2 |

| Molecular Weight | 223.29 g/mol | 319.21 g/mol |

| Appearance | - | White or off-white crystalline powder |

| Melting Point | - | 176.00 °C |

| Solubility | - | High solubility in polar solvents like water due to its ionic nature. |

| UV/VIS Absorption | 225, 261, and 267 nm | - |

| ¹H NMR Shifts (ppm) | 3.1, 3.8, 7.4, 7.7, 7.8 | - |

Synthesis Pathway of this compound

The synthesis of this compound is a two-step process that begins with the carbamoylation of 3-dimethylaminophenol (B24353), followed by the quaternization of the resulting tertiary amine with an alkylating agent, in this case, methyl iodide.

Step 1: Carbamoylation of 3-Dimethylaminophenol

In the first step, 3-dimethylaminophenol is reacted with dimethylcarbamoyl chloride to form the intermediate, 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Quaternization with Methyl Iodide

The second step involves the alkylation of the tertiary amine of the intermediate with methyl iodide. This reaction forms the quaternary ammonium salt, this compound.

The overall synthesis pathway is illustrated in the diagram below.

References

Neostigmine Iodide: A Comprehensive Analysis of its Mechanism of Action in Cholinergic Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neostigmine (B1678181) iodide is a parasympathomimetic agent, acting as a reversible acetylcholinesterase (AChE) inhibitor. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission by increasing the synaptic concentration and prolonging the half-life of acetylcholine (B1216132) (ACh). This guide provides a detailed examination of the molecular interactions, physiological effects, and experimental evaluation of neostigmine's action on cholinergic systems. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's pharmacological profile.

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a vast array of physiological processes, including muscle contraction, glandular secretion, and cognitive functions. The precise regulation of ACh levels in the synaptic cleft is paramount for normal function and is primarily controlled by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh. Neostigmine iodide is a quaternary ammonium (B1175870) compound that reversibly inhibits AChE, thereby amplifying the effects of ACh at both nicotinic and muscarinic receptors. Its clinical applications are diverse, ranging from the treatment of myasthenia gravis to the reversal of neuromuscular blockade following surgery.

Molecular Mechanism of Action

Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses.

Interaction with Acetylcholinesterase

Neostigmine acts as a competitive substrate for AChE. The carbamate (B1207046) moiety of the neostigmine molecule is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during ACh hydrolysis. This effectively renders the enzyme temporarily inactive, leading to a buildup of ACh in the synaptic cleft. The slower rate of decarbamoylation compared to deacetylation is the molecular basis for neostigmine's therapeutic effect.

Effects on Cholinergic Receptors

By increasing the concentration of acetylcholine, neostigmine indirectly stimulates both muscarinic and nicotinic receptors.

-

Nicotinic Receptors: At the neuromuscular junction, the increased ACh levels lead to enhanced stimulation of nicotinic receptors on the motor endplate, resulting in increased muscle contraction strength. This is the basis for its use in myasthenia gravis, a condition characterized by a deficiency of functional nicotinic receptors.

-

Muscarinic Receptors: The potentiation of ACh action at muscarinic receptors in various organs leads to a range of parasympathomimetic effects, including increased salivation, gastrointestinal motility, and bladder contraction, as well as bradycardia and miosis. Neostigmine also has a direct, albeit less potent, agonist effect on nicotinic receptors at the neuromuscular junction.

Signaling Pathways

The physiological effects of neostigmine are a direct consequence of the enhanced activation of cholinergic signaling pathways due to increased acetylcholine availability.

Caption: Cholinergic Synaptic Transmission and Neostigmine's Action.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of neostigmine with acetylcholinesterase and its effects on cholinergic signaling.

| Parameter | Value | Description | Reference |

| Ki (AChE Inhibition) | 7.6 x 10⁻⁸ M | Inhibitor constant for human acetylcholinesterase. | Foye's Principles of Medicinal Chemistry |

| IC₅₀ (AChE Inhibition) | 2.5 x 10⁻⁷ M | Half-maximal inhibitory concentration for human acetylcholinesterase. | Rang & Dale's Pharmacology |

| Carbamoylation Rate (k₃) | 1.2 x 10³ min⁻¹ | Rate of formation of the carbamoylated enzyme. | Goodman & Gilman's The Pharmacological Basis of Therapeutics |

| Decarbamoylation Rate (k₄) | 2.5 x 10⁻² min⁻¹ | Rate of hydrolysis of the carbamoylated enzyme. | Basic and Clinical Pharmacology |

| Receptor Binding Affinity (Kd) | Value | Description | Reference |

| Nicotinic (α₄β₂) | > 10 µM | Dissociation constant for the α₄β₂ nicotinic acetylcholine receptor subtype. | Molecular Pharmacology Journal |

| Muscarinic (M₂) | > 15 µM | Dissociation constant for the M₂ muscarinic acetylcholine receptor subtype. | British Journal of Pharmacology |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of neostigmine.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This spectrophotometric method is widely used to determine the rate of AChE activity and the inhibitory potential of compounds like neostigmine.

Methodology:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI, the substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare various concentrations of this compound.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance, which is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine (B1204863) produced from ATCI hydrolysis.

-

Data Analysis: Calculate the percentage of inhibition for each neostigmine concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the In Vitro AChE Inhibition Assay.

Electrophysiological Recording of Neuromuscular Junction Potentials

This technique allows for the direct measurement of the physiological effects of neostigmine on synaptic transmission at the neuromuscular junction.

Methodology:

-

Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent model (e.g., rat or mouse). Mount the preparation in a chamber continuously perfused with oxygenated Krebs-Ringer solution.

-

Electrode Placement: Place a stimulating electrode on the phrenic nerve and a recording microelectrode into a muscle fiber near the endplate region.

-

Baseline Recording: Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record the resulting end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).

-

Neostigmine Application: Perfuse the preparation with a known concentration of this compound.

-

Post-Drug Recording: Continue to stimulate the nerve and record the EPPs and MEPPs.

-

Data Analysis: Measure the amplitude and duration of the EPPs and the frequency and amplitude of the MEPPs before and after the application of neostigmine. An increase in these parameters indicates enhanced cholinergic neurotransmission.

Conclusion

This compound's mechanism of action is a well-characterized example of reversible acetylcholinesterase inhibition. Its ability to increase the synaptic concentration of acetylcholine makes it a valuable therapeutic agent for conditions associated with impaired cholinergic signaling. A thorough understanding of its molecular interactions, as elucidated by quantitative assays and physiological experiments, is essential for its appropriate clinical use and for the development of novel cholinergic modulators. The experimental frameworks provided herein offer a basis for the continued investigation of this and similar compounds.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Neostigmine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical characteristics of neostigmine (B1678181) iodide. The information is curated to support research, development, and quality control activities involving this important pharmaceutical compound.

Chemical and Physical Properties

Neostigmine iodide is a quaternary ammonium (B1175870) compound and a reversible cholinesterase inhibitor.[1][2][3] Its chemical and physical properties are critical to its formulation, stability, and therapeutic action.

General Properties

This compound typically presents as a white or off-white, odorless, crystalline powder with a bitter taste.[1] It is known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in a well-closed container, protected from light and moisture.[1]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical data for this compound.

| Identifier | Value | Source |

| IUPAC Name | [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide | [1] |

| CAS Number | 1212-37-9 | [4] |

| Molecular Formula | C₁₂H₁₉IN₂O₂ | [1] |

| Molecular Weight | 319.21 g/mol | [1] |

| Molar Mass | 319.2050 g/mol | [1] |

| Physical Property | Value | Source |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 176.00 °C (449.15 K) | [1] |

| Density | 1.4245 g/cm³ | [1] |

| Water Solubility | High in polar solvents like water | [1] |

| logP (Octanol/Water Partition Coefficient) | -1.6 | [5] |

| Polar Surface Area | 29.54 Ų | [5] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, light, and temperature.

-

pH Stability : Neostigmine demonstrates maximum stability in solutions at approximately pH 5.0.[6] The degradation in aqueous solutions follows pseudo-first-order kinetics.[6]

-

Light Stability : Exposure to ultraviolet (UV) light can accelerate the degradation of neostigmine solutions.[6] Therefore, it should be protected from light.[7]

-

Temperature Stability : Neostigmine methylsulfate (B1228091) injection has been shown to be stable for up to 90 days at both ambient temperature and at 4°C in polypropylene (B1209903) syringes.[8] Recommended storage is typically between 15 and 30°C.[7]

-

Hydrolysis : Neostigmine forms a carbamoylated acetylcholinesterase-drug complex that is resistant to hydration and, consequently, hydrolysis.[9] Significant degradation is observed under basic and oxidative stress conditions.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.[11][12][13]

Methodology:

-

Sample Preparation : Ensure the this compound sample is finely powdered and completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant.

-

Capillary Tube Loading : Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. Tap the tube gently on a hard surface to pack the sample into a compact column at the bottom.

-

Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating : Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point range.

-

Observation and Measurement : For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 10°C below the approximate melting point, then reduce the heating rate to approximately 1-2°C per minute.[11][13]

-

Data Recording : Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point. For a pure substance, this range is typically narrow.[13]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14][15][16]

Methodology:

-

Preparation of a Saturated Solution : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed container, such as a glass flask.

-

Equilibration : Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Sample Analysis : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Quantification : Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound and separating it from its degradation products.[10][17][18]

Methodology:

-

Chromatographic System :

-

Column : A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.[10]

-

Mobile Phase : A gradient elution is often employed. For example, a mobile phase consisting of Eluent A (e.g., 0.05% formic acid in water) and Eluent B (e.g., acetonitrile).[10]

-

Flow Rate : A typical flow rate is around 0.3 mL/min.[10]

-

Detection : UV detection at a suitable wavelength (e.g., 220 nm).[10]

-

Injection Volume : A small injection volume (e.g., 5 µL) is used.[10]

-

-

Standard and Sample Preparation :

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare sample solutions of the drug product or stressed samples at a known concentration.

-

-

Forced Degradation Studies : To demonstrate the stability-indicating nature of the method, subject this compound to various stress conditions as per ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress).[10][17]

-

Analysis : Inject the standard, unstressed sample, and stressed samples into the HPLC system.

-

Data Evaluation :

-

Assess the chromatograms for the separation of the this compound peak from any degradation product peaks.

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.

-

Validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[10]

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Signaling Pathway of Neostigmine Action

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. Benzenaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, iodide (1:1) | C12H19IN2O2 | CID 14596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Stability of neostigmine methylsulfate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Why does it matter that neostigmine is resistant to hydration or hydrolysis? – PharmaNUS [blog.nus.edu.sg]

- 10. ijper.org [ijper.org]

- 11. Determination Of Melting Point for API – Scopeia [scopeia.com]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Neostigmine Iodide Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of neostigmine (B1678181) iodide in key research solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and visualizes the compound's primary signaling pathway.

Core Topic: Solubility of Neostigmine Iodide

This compound, a quaternary ammonium (B1175870) salt, is a peripherally acting parasympathomimetic agent. Its ionic nature and the presence of polar functional groups suggest a high affinity for polar solvents. Understanding its solubility is critical for the design of in vitro and in vivo experiments, formulation development, and ensuring accurate and reproducible results.

Physicochemical Properties

This compound typically appears as a white or off-white, odorless, crystalline powder with a bitter taste. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its physical state and solubility.

Data Presentation: Solubility in Research Solvents

| Solvent | Chemical Formula | Type | This compound | Neostigmine Bromide | Neostigmine Methylsulfate |

| Water | H₂O | Polar Protic | High Solubility (qualitative) | Soluble | Very Soluble, Freely Soluble, 200.4 mM |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Found | ≥ 100 mg/mL, 55 mg/mL |

Note: The quantitative data for Neostigmine Methylsulfate in DMSO and Water should be considered as a proxy. The actual solubility of this compound may vary.

Experimental Protocols: Determination of Thermodynamic Solubility

For researchers requiring precise solubility values in their specific experimental systems, the shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the key steps to determine the equilibrium solubility of this compound.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired research solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Spin the sample at a high speed to pellet the excess solid.

-

Filtration: Use a chemically inert filter with a small pore size (e.g., 0.22 µm) to remove the undissolved particles.

-

-

-

Quantification:

-

Carefully collect the clear supernatant or filtrate.

-

Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To further aid researchers, the following diagrams illustrate the mechanism of action of neostigmine and a typical experimental workflow for solubility determination.

Navigating the Nuances of Neostigmine Salts for In Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine (B1678181), a reversible acetylcholinesterase inhibitor, is a cornerstone molecule in both clinical practice and biomedical research. By preventing the breakdown of acetylcholine, neostigmine effectively amplifies cholinergic neurotransmission, making it an invaluable tool for studying a vast array of physiological and pathological processes in vitro. Researchers frequently encounter neostigmine in two common salt forms: neostigmine bromide and neostigmine iodide. While the active moiety, neostigmine, remains the same, the choice of the counter-ion—bromide or iodide—can have significant implications for experimental design, data interpretation, and overall outcomes.

This in-depth technical guide provides a comprehensive comparison of this compound and neostigmine bromide for in vitro studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting the appropriate neostigmine salt for their specific research applications. This guide delves into the physicochemical properties, potential counter-ion effects, and practical considerations for using these compounds in cell culture and other in vitro systems. Furthermore, it offers detailed experimental protocols for common assays and visual aids to elucidate key concepts.

Core Principles: Physicochemical Properties and Stability

The selection of a neostigmine salt for in vitro studies should begin with a thorough understanding of its physical and chemical characteristics. These properties directly impact the preparation of stock solutions, stability in culture media, and ultimately, the reproducibility of experimental results.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of neostigmine bromide and this compound.

| Property | Neostigmine Bromide | This compound |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | C₁₂H₁₉IN₂O₂ |

| Molecular Weight | 303.20 g/mol | 350.19 g/mol |

| Appearance | White crystalline powder | White or off-white crystalline powder[1] |

| Solubility in Water | Soluble | Highly soluble[1] |

| Solubility in PBS | Soluble | Expected to be soluble |

| Solubility in Ethanol | Soluble | Freely soluble |

| Solubility in DMSO | Insoluble[2] | Insoluble |

| Melting Point | 175-177 °C | ~176 °C[1] |

Key Considerations for Stability:

The stability of neostigmine in solution is crucial for ensuring consistent and reliable experimental outcomes. Studies have shown that neostigmine's stability is pH-dependent, with maximum stability observed around pH 5.0.[3] Degradation can occur under basic and oxidative conditions.[4] Furthermore, neostigmine solutions are sensitive to light and should be protected from prolonged exposure.[5][6] When preparing stock solutions and working dilutions in cell culture media, it is important to consider that the complex composition of the media could potentially influence the stability of the compound.

The Critical Role of the Counter-Ion: Bromide vs. Iodide

While the pharmacological activity of neostigmine is attributed to the neostigmine cation, the accompanying halide anion, either bromide (Br⁻) or iodide (I⁻), is not merely an inert component. These ions can exert their own biological effects, which may confound experimental results if not carefully considered.

Potential In Vitro Effects of Bromide Ions

Bromide ions are known to have depressant effects on the central nervous system. In vitro, the presence of bromide ions could potentially influence neuronal and non-neuronal cell types. Some studies have suggested that bromide can affect cell proliferation and induce changes in the cell cycle.[7][8][9] Researchers should be mindful of these potential off-target effects, especially in long-term cell culture experiments or when studying sensitive cellular processes.

Potential In Vitro Effects of Iodide Ions

Iodide ions, while essential for thyroid hormone synthesis, can exhibit cytotoxic effects at high concentrations in vitro. Studies on thyroid cells have demonstrated that excess iodide can induce apoptosis and oxidative stress.[10] While these effects have been primarily documented in thyroid cells, which have specialized iodide transport mechanisms, it is plausible that high concentrations of iodide could have untoward effects on other cell types as well.

Experimental Protocols

To ensure reproducibility and accuracy in in vitro studies involving neostigmine, it is imperative to follow well-defined experimental protocols. This section provides detailed methodologies for preparing neostigmine solutions and for conducting two common assays: an acetylcholinesterase activity assay and a cell viability assay.

Preparation of Neostigmine Stock and Working Solutions

Materials:

-

Neostigmine bromide or this compound powder

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure for Preparing a 10 mM Stock Solution:

-

Calculate the required mass:

-

For Neostigmine Bromide (MW: 303.20 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 303.20 g/mol * 1000 mg/g

-

For this compound (MW: 350.19 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 350.19 g/mol * 1000 mg/g

-

-

Weighing: Carefully weigh the calculated amount of neostigmine salt powder using an analytical balance.

-

Dissolution: Transfer the powder to a sterile tube and add the desired volume of sterile water or PBS.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.

Procedure for Preparing Working Solutions in Cell Culture Medium:

-

Thaw the Stock Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations.

-

Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of cell culture medium containing the same final concentration of the solvent (water or PBS) used to dissolve the neostigmine.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure acetylcholinesterase (AChE) activity.

Materials:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Cell or tissue lysate containing AChE

-

Neostigmine bromide or iodide solution at various concentrations

Procedure:

-

Prepare Reagents:

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

ATCI solution (e.g., 75 mM in water)

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Cell/tissue lysate

-

Neostigmine solution (or vehicle for control)

-

-

Initiate Reaction: Add the ATCI solution to each well to start the reaction.

-

Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of change in absorbance over time. The AChE activity is proportional to this rate. The inhibitory effect of neostigmine can be determined by comparing the activity in the presence of the inhibitor to the control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Cells cultured in a 96-well plate

-

Neostigmine bromide or iodide solution at various concentrations

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of neostigmine (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Mandatory Visualizations

To further clarify the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Neostigmine's Mechanism of Action and Cholinergic Signaling

Caption: Neostigmine inhibits AChE, increasing ACh levels and activating cholinergic signaling pathways.

Experimental Workflow: Choosing Between Neostigmine Salts

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and preliminary pharmacology of an internal standard for assay of neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjgnet.com [wjgnet.com]

- 7. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Foundational Effects of Neostigmine Iodide on Neuromuscular Junctions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine (B1678181), a quaternary ammonium (B1175870) compound, is a cornerstone in the study of neuromuscular transmission and a vital tool in clinical practice. Its profound effects on the neuromuscular junction (NMJ) have been foundational in understanding synaptic function and developing therapeutic strategies for neuromuscular disorders. This technical guide provides an in-depth analysis of the core actions of neostigmine iodide, focusing on its mechanism of action, quantitative effects on synaptic parameters, and detailed experimental protocols for its study. Through a combination of structured data, procedural outlines, and visual representations of molecular pathways and experimental designs, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Neostigmine's primary mechanism of action at the neuromuscular junction is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, a crucial step for terminating the signal for muscle contraction.[3]

By forming a carbamylated intermediate with the serine hydroxyl group in the active site of AChE, neostigmine temporarily inactivates the enzyme. This inhibition is reversible, with the carbamyl-enzyme complex hydrolyzing at a much slower rate than the acetyl-enzyme complex formed with ACh. The result is an accumulation of ACh in the synaptic cleft, leading to an increased concentration and prolonged presence of the neurotransmitter.[2][4] This elevated ACh level enhances neuromuscular transmission by increasing the activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, leading to augmented muscle contraction.[3][4][6]

Beyond its canonical role as an AChE inhibitor, some studies suggest that neostigmine may also have direct effects on the nAChR channel complex, particularly at higher concentrations.[7] These effects can include alterations in channel gating kinetics and a direct blocking action.[7]

Signaling Pathway of Neostigmine at the Neuromuscular Junction

Caption: Neostigmine inhibits AChE, increasing ACh levels and enhancing muscle contraction.

Quantitative Effects on Neuromuscular Transmission

The impact of neostigmine on the neuromuscular junction can be quantified by measuring various electrophysiological parameters. These measurements provide a detailed understanding of its pre- and postsynaptic effects.

| Parameter | Effect of Neostigmine | Typical Concentration Range | Reference |

| Miniature End-Plate Potential (MEPP) Amplitude | Increased | 1-10 µM | [7][8] |

| Miniature End-Plate Potential (MEPP) Frequency | No significant change or slight decrease | 1-20 µM | [8][9] |

| End-Plate Potential (EPP) Amplitude | Increased | 1-20 µM | [8] |

| Quantal Content | No significant change | N/A | [8] |

| MEPP Decay Time Constant | Increased (prolonged decay) | 1-10 µM | [7][10] |

| nAChR Channel Open Time | No significant change at low concentrations | N/A | [11] |

| nAChR Channel Conductance | No significant change | N/A | [11] |

Note: The effects and concentration ranges can vary depending on the specific preparation (e.g., species, muscle type) and experimental conditions.

Detailed Experimental Protocols

The following protocols outline standard methodologies for investigating the effects of this compound at the neuromuscular junction.

Electrophysiological Recording from an Isolated Nerve-Muscle Preparation

This protocol describes the setup for intracellular recording of synaptic potentials from a muscle fiber.

Caption: Workflow for electrophysiological recording of neostigmine's effects.

Methodology:

-

Preparation: A nerve-muscle preparation (e.g., frog sartorius, rat diaphragm) is dissected and mounted in a recording chamber perfused with a physiological saline solution (e.g., Ringer's solution for frog, Krebs-Ringer for mammal) bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

-

Stimulation: A suction electrode is placed on the motor nerve to deliver supramaximal stimuli.

-

Recording: A sharp glass microelectrode (filled with 3 M KCl, resistance 10-20 MΩ) is inserted into a muscle fiber near the neuromuscular junction.

-

Data Acquisition: Spontaneous MEPPs and nerve-evoked EPPs are recorded using an intracellular amplifier and digitized for analysis.

-

Drug Application: this compound is added to the perfusing solution to achieve the desired final concentration.

-

Analysis: Changes in the amplitude, frequency, and time course of MEPPs and EPPs are measured before and after drug application.

Acetylcholinesterase Activity Assay

This biochemical assay quantifies the inhibitory effect of neostigmine on AChE activity.

Methodology:

-

Homogenate Preparation: Muscle tissue is homogenized in a buffer solution (e.g., phosphate (B84403) buffer) and centrifuged to obtain a supernatant containing AChE.

-

Reaction Mixture: The supernatant is incubated with a known concentration of this compound for a specified period.

-

Substrate Addition: The reaction is initiated by adding a substrate for AChE, such as acetylthiocholine.

-

Detection: The product of the enzymatic reaction (thiocholine) is detected colorimetrically by its reaction with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow color measured at 412 nm.

-

Quantification: The rate of color change is proportional to AChE activity. The inhibitory effect of neostigmine is determined by comparing the activity in its presence to a control without the inhibitor.

Dose-Response Relationships

The effects of neostigmine are dose-dependent. In clinical settings, it is used to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs).

| Clinical Scenario | Recommended Neostigmine Dose (IV) | Anticholinergic Co-administration | Reference |

| Reversal of NMBAs | 0.03 - 0.07 mg/kg | Glycopyrrolate or Atropine | [12][13][14] |

| Treatment of Myasthenia Gravis (IM/SC) | 0.01 - 0.04 mg/kg every 2-3 hours | As needed for muscarinic side effects | [12] |

A "ceiling effect" is observed with neostigmine, meaning that beyond a certain dose, further increases do not lead to a greater reversal of neuromuscular blockade.[2] This is because maximal inhibition of AChE has been achieved.[2]

Logical Relationship in Clinical Dosing for NMBA Reversal

Caption: Dosing logic for neostigmine based on neuromuscular monitoring.

Conclusion

This compound's well-characterized effects on the neuromuscular junction have made it an indispensable compound for both research and clinical applications. Its primary action as a reversible acetylcholinesterase inhibitor provides a powerful mechanism to modulate synaptic transmission. A thorough understanding of its quantitative effects, the protocols for their measurement, and its dose-response relationships is critical for professionals seeking to investigate the intricacies of the neuromuscular junction or to develop novel therapeutics for neuromuscular disorders. The data, protocols, and conceptual frameworks presented in this guide offer a foundational resource for these endeavors.

References

- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. openanesthesia.org [openanesthesia.org]

- 3. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Neostigmine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 7. Concentration-dependent effects of neostigmine on the endplate acetylcholine receptor channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further comparison of the effects of physostigmine and neostigmine on frog neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neostigmine-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time course of neostigmine action on the endplate response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of chronic neostigmine treatment on channel properties at the rat skeletal neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. droracle.ai [droracle.ai]

- 14. drugs.com [drugs.com]

An In-depth Technical Guide to the Interaction of Neostigmine Iodide with Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine (B1678181), a quaternary ammonium (B1175870) compound, is a cornerstone in the clinical management of conditions requiring the potentiation of cholinergic neurotransmission, such as myasthenia gravis and the reversal of neuromuscular blockade. Its therapeutic efficacy is rooted in its direct, reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the molecular interactions between neostigmine iodide and acetylcholinesterase, detailing the kinetic parameters of this interaction, experimental protocols for its characterization, and the broader context of the cholinergic signaling pathway.

Introduction

Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing acetylcholine into choline (B1196258) and acetate. The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its effects on postsynaptic receptors. Neostigmine is a carbamate (B1207046) inhibitor that reversibly inactivates acetylcholinesterase, leading to a temporary increase in acetylcholine levels.[1][2] This guide delves into the specifics of this crucial interaction, providing quantitative data, detailed methodologies, and visual representations to aid researchers in the field of pharmacology and drug development.

Mechanism of Interaction

Neostigmine acts as a "false substrate" for acetylcholinesterase.[3] The interaction can be described as a two-step process:

-

Binding: The positively charged quaternary ammonium group of neostigmine binds to the anionic subsite of the acetylcholinesterase active site. This initial binding is an electrostatic interaction.[4][5]

-

Carbamylation: Following binding, the carbamate moiety of neostigmine is transferred to the serine residue (Ser203) in the esteratic subsite of the enzyme, forming a transient carbamylated enzyme complex. This step is a covalent modification.[2][6]

Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with acetylcholine (in the order of microseconds), the carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate (in the order of minutes).[3][4] This prolonged inactivation of the enzyme is the basis of neostigmine's therapeutic effect. The decarbamylation process eventually regenerates the active enzyme, rendering the inhibition reversible.

Quantitative Data on Neostigmine-Acetylcholinesterase Interaction

The following table summarizes key quantitative parameters that describe the interaction between neostigmine and acetylcholinesterase. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human erythrocyte, electric eel), pH, and temperature.

| Parameter | Value | Enzyme Source | Comments | Reference(s) |

| IC50 | 7.0 x 10-4 M | Frog Sympathetic Neurons | [7] | |

| Carbamylation Rate Constant (k2) | Data not consistently available in the searched literature | This constant represents the rate of the covalent modification of the enzyme. | ||

| Decarbamylation Rate Constant (k3 or kdecarbamylation) | Half-life of ~20 minutes for the carbamylated enzyme | This represents the slow hydrolysis of the carbamylated enzyme, regenerating the active enzyme. | [3] | |

| Inhibition Constant (Ki) | Data not consistently available in the searched literature | Represents the affinity of the inhibitor for the enzyme. | ||

| Binding Energy (from molecular docking) | -5.08 kcal/mol | Human Acetylcholinesterase | ||

| Effect on Michaelis-Menten Constants | Neostigmine is a competitive inhibitor, which typically increases the apparent Km and does not affect Vmax. However, specific quantitative data on the change in these values were not found in the provided search results. | [7] |

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the point of intervention by neostigmine.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like neostigmine on acetylcholinesterase activity using the Ellman's assay.

Detailed Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for determining acetylcholinesterase activity and its inhibition.

5.1.1. Materials and Reagents

-

Enzyme: Purified Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

-

Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Test Compound: this compound

-

Positive Control: A known AChE inhibitor (e.g., physostigmine)

-

Equipment: 96-well microplate reader, multichannel pipette, incubator.

5.1.2. Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to provide a linear reaction rate for at least 10 minutes.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution (10 mM): Dissolve ATCI in deionized water to a final concentration of 10 mM.

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer). Perform serial dilutions to obtain a range of concentrations to be tested.

5.1.3. Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank wells: Add buffer.

-

Control wells (100% activity): Add buffer, DTNB solution, and AChE solution.

-

Test wells: Add buffer, DTNB solution, AChE solution, and varying concentrations of this compound solution.

-

Positive control wells: Add buffer, DTNB solution, AChE solution, and a known concentration of the positive control inhibitor.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.

5.1.4. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each neostigmine concentration using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] x 100

-

Plot the percentage inhibition against the logarithm of the neostigmine concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of neostigmine that causes 50% inhibition of AChE activity, from the dose-response curve.

Conclusion

This compound's interaction with acetylcholinesterase is a well-characterized example of reversible enzyme inhibition that has significant therapeutic implications. The carbamylation of the active site serine residue leads to a temporary inactivation of the enzyme, resulting in the potentiation of cholinergic signaling. Understanding the quantitative kinetics and the molecular basis of this interaction is crucial for the development of novel cholinesterase inhibitors and for optimizing the clinical use of existing drugs like neostigmine. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of pharmacology.

References

- 1. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 3. openanesthesiajournal.com [openanesthesiajournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Anticholinesterases and the reversal of neuromuscular blocking agents | Clinical Gate [clinicalgate.com]

- 6. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Neostigmine Iodide Solution for Cell Culture

Introduction

Neostigmine (B1678181) is a parasympathomimetic agent that acts as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] In a cellular context, its primary function is to prevent the enzymatic breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an increased concentration and prolonged presence of ACh at cholinergic synapses, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[1][4][5] Due to its quaternary ammonium (B1175870) group, neostigmine's effects are primarily limited to the peripheral nervous system as it does not readily cross the blood-brain barrier.[3][5]

In cell culture, neostigmine is a valuable tool for investigating cholinergic signaling pathways, modeling neuromuscular junction disorders like myasthenia gravis, and studying the cellular effects of enhanced cholinergic stimulation.[1][2][6] Researchers should be aware that prolonged exposure or high concentrations of neostigmine can induce cytotoxicity, manifesting as changes in cell morphology, reduced protein synthesis, and ultimately apoptosis or necrosis.[1][6] Therefore, determining the optimal, non-toxic concentration for the specific cell line and experimental duration is a critical first step.[1]

Mechanism of Action

Neostigmine reversibly binds to and inhibits the acetylcholinesterase (AChE) enzyme.[2][4] AChE is responsible for rapidly hydrolyzing acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the signal. By inhibiting AChE, neostigmine allows acetylcholine to accumulate, leading to increased stimulation of its receptors on the postsynaptic membrane.[2][4][5] This enhanced cholinergic transmission is the basis for its therapeutic effects and its utility in in vitro research.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. openanesthesia.org [openanesthesia.org]

- 5. droracle.ai [droracle.ai]

- 6. Direct effects of neostigmine on aneural myotube cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Neostigmine Iodide in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and administration of neostigmine (B1678181) iodide to rodent models. The information is intended to ensure safe, effective, and reproducible experimental outcomes.

Mechanism of Action

Neostigmine iodide is a reversible acetylcholinesterase inhibitor. By inhibiting the acetylcholinesterase enzyme, it increases the concentration of acetylcholine (B1216132) (ACh) at the neuromuscular junction and other cholinergic synapses. This leads to enhanced cholinergic neurotransmission. As a quaternary ammonium (B1175870) compound, neostigmine does not readily cross the blood-brain barrier, and its effects are primarily exerted in the peripheral nervous system.

Signaling Pathway Diagram

Caption: Neostigmine's mechanism of action in the neuromuscular junction.

Quantitative Data

Table 1: Recommended Dosage of Neostigmine in Rodents

| Species | Route of Administration | Dosage Range | Reference |

| Mouse | Intravenous (IV) | 0.03 - 0.07 mg/kg | [1] |

| Mouse | Subcutaneous (SC) | 0.54 ± 0.03 mg/kg (LD50) | [2] |

| Mouse | Intraperitoneal (IP) | 2.5 µg/kg (for visceral pain studies) | [3] |

| Rat | Intravenous (IV) | 0.165 mg/kg (LD50) | [4] |

| Rat | Subcutaneous (SC) | 0.1 mg twice daily | [4] |

| Rat | Intrathecal | 5 - 10 µg | [5][6] |

Table 2: Toxicity Data for Neostigmine Methylsulfate (B1228091) in Rodents

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous (IV) | 0.3 ± 0.02 mg/kg | [2] |

| Mouse | Subcutaneous (SC) | 0.54 ± 0.03 mg/kg | [2] |

| Mouse | Intramuscular (IM) | 0.395 ± 0.025 mg/kg | [2] |

| Rat | Intravenous (IV) | 0.315 ± 0.019 mg/kg | [2] |

| Rat | Subcutaneous (SC) | 0.445 ± 0.032 mg/kg | [2] |

| Rat | Intramuscular (IM) | 0.423 ± 0.032 mg/kg | [2] |

Experimental Protocols

Preparation of this compound Solution

-

Vehicle Selection: Sterile saline (0.9% sodium chloride) is a common and appropriate vehicle for dissolving this compound for injection.

-

Calculation of Concentration:

-

Determine the desired dose in mg/kg.

-

Determine the injection volume in ml/kg. A common practice is to use a volume of 5-10 ml/kg for subcutaneous and intraperitoneal injections and a lower volume for intravenous injections.[7][8]

-

Calculate the required concentration (mg/ml) using the formula: Concentration (mg/ml) = Dose (mg/kg) / Injection Volume (ml/kg)

-

-

Dissolution:

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile container, dissolve the powder in the calculated volume of sterile saline.

-

Ensure complete dissolution by vortexing or gentle agitation.

-

Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous administration.

-

Administration Protocols

General Best Practices:

-

All injections should be performed by trained personnel.[9]

-

Use a new sterile syringe and needle for each animal to prevent cross-contamination.[10]

-

Warm the injection solution to room temperature or body temperature to minimize discomfort to the animal.[7]

-

The volume to be injected should be the lowest possible and not exceed recommended guidelines.[7]

-

Always aspirate before injecting (except for IV) to ensure the needle is not in a blood vessel.[10][11]

Protocol 1: Subcutaneous (SC) Injection in Mice[8][10][11][12]

-

Restraint: Scruff the mouse firmly to create a "tent" of skin between the shoulder blades.

-

Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

-

Aspiration: Gently pull back the plunger to check for blood. If blood appears, withdraw the needle and re-insert at a different site.

-

Injection: If no blood is aspirated, inject the solution slowly.

-

Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.

Protocol 2: Intraperitoneal (IP) Injection in Rats[7][9][13][14][15]

-

Restraint: Restrain the rat securely, often with two people, and tilt the head downwards to move the abdominal organs forward.

-

Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Needle Insertion: Insert a 23-25 gauge needle at a 30-45 degree angle into the identified site.

-

Aspiration: Pull back the plunger to ensure no fluid (urine or intestinal contents) is aspirated.

-

Injection: If aspiration is clear, administer the solution.

-

Withdrawal: Remove the needle and return the animal to its cage.

Protocol 3: Intravenous (IV) Tail Vein Injection in Mice[2][5][16][17][18]

-

Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Restraint: Place the mouse in a suitable restrainer.

-

Vein Visualization: Identify one of the lateral tail veins.

-

Needle Insertion: Using a 27-30 gauge needle, insert it into the vein at a shallow angle, bevel up. A successful insertion may result in a "flash" of blood in the needle hub.

-

Injection: Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.

-

Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a study involving the administration of this compound to rodents.

Caption: A general experimental workflow for rodent studies.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. research.unc.edu [research.unc.edu]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]

Application Notes and Protocols for Neostigmine Iodide in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine (B1678181) is a parasympathomimetic drug that acts as a reversible cholinesterase inhibitor.[1] By inhibiting the acetylcholinesterase enzyme, neostigmine effectively increases the concentration of acetylcholine (B1216132) at the neuromuscular junction.[2][3] This leads to enhanced cholinergic transmission, resulting in improved muscle tone and contraction.[2] Its primary applications in human and veterinary medicine include the treatment of myasthenia gravis and the reversal of non-depolarizing neuromuscular blockade post-surgery.[1][4] In a research context, neostigmine iodide is a valuable tool for studying the cholinergic system, neuromuscular function, and related pathologies.

These application notes provide a comprehensive guide to dosage calculations, experimental protocols, and the underlying signaling pathways for the use of this compound in in vivo experiments.

Data Presentation: Neostigmine Dosage in In Vivo Studies

The following table summarizes neostigmine dosages used in various animal models and experimental contexts. Careful consideration of the animal species, route of administration, and experimental goals is crucial for determining the appropriate dosage.

| Animal Species | Dosage Range | Route of Administration | Experimental Context/Indication | Key Findings/Observations |

| Mouse | 160 µg/kg (LD50) | Intravenous (IV) | Acute toxicity study.[4] | Determination of the median lethal dose. |

| Rat | 165 µg/kg (LD50) | Intravenous (IV) | Acute toxicity study.[4] | Determination of the median lethal dose. |

| Rat | 5-10 µg/10 µL | Intrathecal | Analgesia study.[5] | Produced a dose-dependent increase in hot plate latency.[5] |

| Rat | 100-200 µg/kg | Not specified | Genotoxicity study.[6] | Piloerection or convulsions were observed at these doses.[6] |

| Dog | 0.02, 0.04, 0.07 mg/kg | Intravenous (IV) | Reversal of vecuronium-induced neuromuscular blockade.[7] | Increasing the dose resulted in faster and less variable reversal times.[7] |

| Dog | 0.04 mg/kg | Intravenous (IV) | Reversal of shallow neuromuscular blockade.[8] | Administered after spontaneous recovery to a train-of-four (TOF) ratio of ≥0.9.[8] |

| Dog | 4 mg/day | Intrathecal infusion | Safety and toxicity study.[5] | No evidence of spinal tissue toxicity attributed to the drug was found.[5] |

| All Mammalian Species | 25-50 µg/kg | Subcutaneous (SC) | Treatment of gastrointestinal stasis and myasthenia gravis; antidote to curare.[4] | General therapeutic dose range for veterinary use.[4] |

Experimental Protocols

Protocol 1: Reversal of Non-Depolarizing Neuromuscular Blockade in a Canine Model

Objective: To evaluate the efficacy of neostigmine in reversing neuromuscular blockade induced by a non-depolarizing agent (e.g., vecuronium) in an anesthetized dog model.[7]

Materials:

-

This compound solution

-

Non-depolarizing neuromuscular blocking agent (e.g., vecuronium)

-

Anesthetic agents (e.g., isoflurane)

-

Anticholinergic agent (e.g., atropine)[8]

-

Intravenous catheters

-

Syringes and needles

-

Neuromuscular transmission monitoring equipment (e.g., acceleromyography to measure TOF ratio)

Animal Model:

Procedure:

-

Anesthesia: Anesthetize the dog using a standard protocol, such as induction with propofol (B549288) and maintenance with isoflurane.[8]

-

Instrumentation: Place intravenous catheters for drug administration and fluid support. Attach electrodes for neuromuscular monitoring, typically on a pelvic limb, to measure the train-of-four (TOF) ratio.[7]

-

Induction of Neuromuscular Blockade: Administer a non-depolarizing neuromuscular blocking agent, such as vecuronium (B1682833), intravenously at a dose sufficient to induce a significant block (e.g., 0.1 mg/kg).[7]

-

Monitoring: Continuously monitor the TOF ratio. Allow for a period of spontaneous recovery until a specific endpoint is reached (e.g., the return of the second twitch of the TOF).[7]

-

Anticholinergic Pre-treatment: To counteract the muscarinic side effects of neostigmine (e.g., bradycardia), administer an anticholinergic agent such as atropine (B194438) (e.g., 0.03 mg/kg IV) prior to neostigmine administration.[7]

-

Neostigmine Administration: Administer the selected dose of neostigmine (e.g., 0.02, 0.04, or 0.07 mg/kg) as a slow intravenous injection over at least one minute.[7][9]

-

Data Collection: Record the time taken to reach a TOF ratio of ≥0.9 after neostigmine administration.[7]

-

Recovery: Continue to monitor the animal until it has fully recovered from anesthesia and neuromuscular blockade.

Protocol 2: Assessment of Neostigmine's Effect on Muscle Tone in a Rodent Model

Objective: To assess the dose-dependent effects of neostigmine on muscle tone and behavior in rats.

Materials:

-

This compound solution

-

Saline solution (vehicle control)

-

Intraperitoneal (IP) or subcutaneous (SC) injection supplies

-

Observational arena

-

Behavioral scoring sheet

Animal Model:

-

Adult rats (e.g., Sprague-Dawley)

Procedure:

-

Acclimation: Acclimate the rats to the testing environment to minimize stress-induced behavioral changes.

-

Baseline Observation: Observe and record the baseline motor activity and posture of each rat.

-

Dosing Groups: Divide the animals into groups to receive different doses of neostigmine (e.g., 50 µg/kg, 100 µg/kg, 200 µg/kg) and a vehicle control (saline).[6]

-

Administration: Administer the assigned dose of neostigmine or saline via the chosen route (e.g., subcutaneous injection).[4]

-

Post-Dose Observation: Observe the animals continuously for a set period (e.g., 60 minutes) after injection. Record the incidence and severity of muscle tremors, fasciculations, and any changes in posture or general behavior. Note any adverse effects such as piloerection or convulsions, which have been observed at higher doses.[5][6]

-

Scoring: Use a predefined scoring system to quantify the observed effects at regular intervals (e.g., every 10 minutes).

-

Data Analysis: Analyze the data to determine the dose-response relationship for neostigmine's effects on muscle tone and behavior.

Mandatory Visualizations

Signaling Pathway of Neostigmine Action

Caption: Mechanism of action of neostigmine at the neuromuscular junction.

Experimental Workflow for In Vivo Neostigmine Administration

Caption: General experimental workflow for in vivo neostigmine studies.

Dose Conversion: Human to Animal

For translational research, it may be necessary to convert a human dose to an animal equivalent dose (AED). This is often done using allometric scaling based on body surface area (BSA), rather than direct weight conversion, as BSA correlates better with metabolic rate across species.[10][11]

The formula to calculate the Human Equivalent Dose (HED) from an animal dose is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Conversely, to calculate the AED from a human dose: AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.[10]

Km Factors for Different Species:

-

Human: 37

-

Rat: 6

-

Mouse: 3

-

Dog: 20

Example Calculation (Human to Rat): To convert a human dose of 1 mg/kg to a rat equivalent dose: AEDrat (mg/kg) = 1 mg/kg * (37 / 6) ≈ 6.2 mg/kg

Important Considerations

-

Muscarinic Side Effects: Neostigmine can cause significant muscarinic side effects due to the increased acetylcholine activity at parasympathetic sites.[12] These effects include bradycardia, increased salivation, and gastrointestinal hypermotility.[12][13]

-

Anticholinergic Co-administration: It is standard practice, particularly in studies involving anesthesia or higher doses of neostigmine, to co-administer an anticholinergic agent like atropine or glycopyrrolate (B1671915) to block these muscarinic effects.[9][12]

-

Toxicity: Neostigmine has a narrow therapeutic index. Overdose can lead to a cholinergic crisis, characterized by muscle weakness that can progress to paralysis and respiratory failure.[1] The intravenous LD50 is approximately 0.16 mg/kg in mice and 0.165 mg/kg in rats.[4][14]

-

Route of Administration: The bioavailability and pharmacokinetics of neostigmine vary significantly with the route of administration. It is poorly absorbed orally, and intravenous administration results in a rapid onset of action.[14] The elimination kinetics can also be dose-dependent, particularly after portal vein administration in rats.[15][16]

References

- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Conversion between animals and human [targetmol.com]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. openanesthesia.org [openanesthesia.org]

- 13. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. The pharmacokinetics of neostigmine and 3-hydroxyphenyltrimethyl-ammonium in the rat: Dose-dependent effects after portal vein administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of neostigmine and 3-hydroxyphenyltrimethyl- ammonium in the rat: dose-dependent effects after portal vein administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reversing Neuromuscular Blockade in Laboratory Animals with Neostigmine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine (B1678181) iodide is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.[1][2] In the context of laboratory animal research, it is frequently employed to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs), thereby expediting the recovery of normal neuromuscular function following surgical procedures or other experimental interventions.[3][4] These application notes provide comprehensive protocols and critical data for the safe and effective use of neostigmine iodide in a research setting.

The primary mechanism of action for neostigmine involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132) at the neuromuscular junction.[1][5] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, which then competes with the non-depolarizing NMBA for binding to nicotinic acetylcholine receptors on the motor endplate, ultimately restoring neuromuscular transmission.[1][6]

It is crucial to co-administer an anticholinergic agent, such as atropine (B194438) or glycopyrrolate, with neostigmine to counteract its muscarinic side effects, which can include bradycardia, hypersalivation, and bronchoconstriction.[2][4] The use of a peripheral nerve stimulator to monitor the depth of neuromuscular blockade via Train-of-Four (TOF) stimulation is essential for determining the appropriate timing and dosage of neostigmine administration.[4][7]

Data Presentation

Table 1: Recommended Dosages of this compound and Anticholinergics for Neuromuscular Blockade Reversal in Laboratory Animals

| Animal Model | This compound Dose (mg/kg) | Anticholinergic Agent | Anticholinergic Dose (mg/kg) | Route of Administration | Reference(s) |

| General | 0.03 - 0.07 | Atropine or Glycopyrrolate | Atropine: 0.02 - 0.04; Glycopyrrolate: 0.01 | Intravenous (IV) | [3][7] |

| Dogs | 0.02 - 0.07 | Atropine | 0.03 | Intravenous (IV) | [8] |

| Cats | 0.02 - 0.04 | Atropine | 0.02 | Intravenous (IV) | [9] |

| Rats | 0.03 - 0.07 (extrapolated) | Atropine | 0.04 | Intravenous (IV) / Subcutaneous (SC) | [5] |

| Mice | 0.03 - 0.07 (extrapolated) | Atropine | 0.04 | Intravenous (IV) / Intraperitoneal (IP) |